molecular formula C11H17NO3 B1404409 cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester CAS No. 1263379-01-6

cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester

Cat. No.: B1404409
CAS No.: 1263379-01-6
M. Wt: 211.26 g/mol
InChI Key: ILMIVCFTQLIRIG-CBAPKCEASA-N
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Description

cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester: is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is a white solid at room temperature and is known for its unique bicyclic structure, which includes an oxo group and an aza group.

Preparation Methods

The synthesis of cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base to facilitate the cyclization process and may involve heating to achieve the desired product . Industrial production methods often involve optimizing these conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester include other bicyclic compounds with oxo and aza groups. Some examples are:

    7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the positioning of functional groups.

    2-Azabicyclo[2.2.1]heptane derivatives: These compounds also have an aza group but may lack the oxo group or have it in a different position.

Properties

IUPAC Name

tert-butyl (1S,5S)-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(13)9(7)12/h7,9H,4-6H2,1-3H3/t7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMIVCFTQLIRIG-CBAPKCEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester
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cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester
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cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester
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cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester
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cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester
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cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester

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